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Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the
addition of a succinyl group to the amino group. This modification alters the physicochemical
properties of the parent molecule, influencing its potential applications in various scientific and
industrial fields, including its use as a taste enhancer and its appearance as an impurity in
pharmaceutical production. A thorough understanding of its spectroscopic characteristics is
paramount for its identification, quantification, and characterization. This technical guide
provides an in-depth overview of the spectroscopic analysis of N-Succinyl-L-tyrosine,
including detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy,
Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy. The guide presents hypothetical yet representative spectroscopic data in
structured tables and includes workflow diagrams generated using Graphviz to illustrate the
analytical process.

Introduction

N-Succinyl-L-tyrosine is a molecule of interest due to its role as a taste-enhancing agent and
its presence as a process-related impurity in the manufacturing of certain pharmaceuticals,
such as Clavulanic acid.[1][2][3] The succinylation of L-tyrosine introduces a dicarboxylic acid
moiety, which significantly impacts its polarity, charge, and potential biological interactions.
Accurate and reliable analytical methods are crucial for its detection and characterization in
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various matrices. This guide focuses on the core spectroscopic techniques used to elucidate
the structure and properties of N-Succinyl-L-tyrosine.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis
of N-Succinyl-L-tyrosine. This data is based on the known spectral characteristics of the
tyrosine and succinyl functional groups.

Table 1: FT-IR Spectroscopic Data for N-Succinyl-L-tyrosine

Vibrational Mode

Wavenumber (cm~—2) Intensity .

Assignment

O-H stretch (carboxylic acids
3300-2500 Broad

and phenol)
3300-3200 Medium N-H stretch (amide)
3100-3000 Weak C-H stretch (aromatic)
2950-2850 Weak C-H stretch (aliphatic)
1720-1700 Strong C=0 stretch (carboxylic acid)
1650-1630 Strong C=0 stretch (amide I)
1610-1590 Medium C=C stretch (aromatic ring)
1550-1530 Medium N-H bend (amide II)
1515 Medium C=C stretch (aromatic ring)
1450-1430 Medium C-H bend (aliphatic)

C-O stretch (carboxylic
1250-1200 Strong )

acid/phenol)

] p-substituted benzene ring

850-800 Medium

bend

Table 2: UV-Vis Spectroscopic Data for N-Succinyl-L-tyrosine
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Wavelength (Amax)

Molar Absorptivity
(€)

Electronic
Solvent .
Transition

~275 nm

~1400 L mol~t cm™1

T - TU* (aromatic

Water (pH 7.0) ing)
ring

~223 nm

Higher than 275 nm
peak

T — TT* (aromatic

Water (pH 7.0) ing)
ring

Table 3: *H NMR Spectroscopic Data for N-Succinyl-L-tyrosine (in D20)

Chemical Shift ()

Multiplicity Integration Proton Assignment
pPpm
7.10 d 2H Aromatic (Ha)
6.80 d 2H Aromatic (Hb)
4.50 dd 1H a-CH
3.10 dd 1H B-CH:
2.95 dd 1H B-CH:
2.60 t 2H Succinyl-CH:z
2.50 t 2H Succinyl-CH:z

Table 4: 13C NMR Spectroscopic Data for N-Succinyl-L-tyrosine (in D20)
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Chemical Shift (6) ppm

Carbon Assignment

178.0 Carboxylic Acid (Succinyl)
175.5 Carboxylic Acid (Tyrosine)
173.0 Amide Carbonyl

156.0 Aromatic C-OH

131.0 Aromatic CH

128.0 Aromatic C-CH:

116.0 Aromatic CH

55.0 a-C

37.0 B-C

32.0 Succinyl-CHz

30.0 Succinyl-CH:z

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

FT-IR Spectroscopy

Objective: To identify the functional groups present in N-Succinyl-L-tyrosine.

Methodology:

o Sample Preparation: A small amount of solid N-Succinyl-L-tyrosine is finely ground with

potassium bromide (KBr) in a mortar and pestle at a ratio of approximately 1:100

(sample:KBr). The mixture is then compressed into a thin, transparent pellet using a

hydraulic press.

e Instrument: A Fourier-Transform Infrared Spectrometer.

o Data Acquisition:
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[e]

A background spectrum of the empty sample compartment is recorded.

o

The KBr pellet containing the sample is placed in the sample holder.

[¢]

The spectrum is recorded over the range of 4000-400 cm™1.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of N-Succinyl-L-tyrosine, which is
characteristic of its aromatic chromophore.

Methodology:

o Sample Preparation: A stock solution of N-Succinyl-L-tyrosine is prepared in a suitable
solvent (e.g., deionized water or a buffer solution of known pH). Serial dilutions are made to
obtain a concentration that gives an absorbance reading within the linear range of the
spectrophotometer (typically 0.1-1.0).

e Instrument: A dual-beam UV-Vis Spectrophotometer.
o Data Acquisition:
o Quartz cuvettes with a 1 cm path length are used.
o The spectrophotometer is blanked using the same solvent as the sample.
o The absorption spectrum is recorded over a wavelength range of 200-400 nm.

» Data Analysis: The wavelengths of maximum absorbance (Amax) are identified from the
spectrum.

NMR Spectroscopy
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Objective: To elucidate the detailed molecular structure of N-Succinyl-L-tyrosine by analyzing
the chemical environment of its hydrogen and carbon atoms.

Methodology:

o Sample Preparation: Approximately 5-10 mg of N-Succinyl-L-tyrosine is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D20, or Dimethyl Sulfoxide-ds,
DMSO-ds) in an NMR tube. A small amount of a reference standard, such as
Trimethylsilylpropanoic acid (TSP) for D20, may be added.

 Instrument: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or
higher).

o Data Acquisition:

o 'H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include
the spectral width, number of scans, and relaxation delay.

o 13C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural
abundance of 13C, a larger number of scans is typically required. Proton decoupling is
used to simplify the spectrum.

o 2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments
such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum
Coherence) can be performed to determine *H-1H and *H-13C correlations, respectively.

o Data Analysis: The chemical shifts (d), signal multiplicities, and integration values are
analyzed to assign each signal to a specific nucleus in the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-
Succinyl-L-tyrosine.
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Caption: Workflow for the spectroscopic analysis of N-Succinyl-L-tyrosine.
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Caption: Detailed workflow for NMR-based structural elucidation.

Conclusion

The spectroscopic analysis of N-Succinyl-L-tyrosine through FT-IR, UV-Vis, and NMR
techniques provides a comprehensive understanding of its chemical structure. FT-IR confirms
the presence of key functional groups, UV-Vis characterizes the aromatic system, and NMR
spectroscopy offers a detailed map of the atomic connectivity. The data and protocols
presented in this guide serve as a valuable resource for researchers and scientists involved in
the analysis of this compound, facilitating its identification, quantification, and quality control in
various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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